2,6-Dichloro-4-methylaniline

Vue d'ensemble

Description

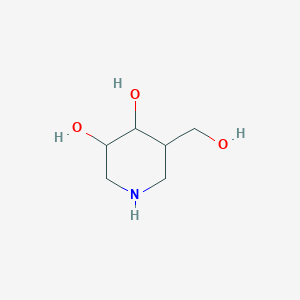

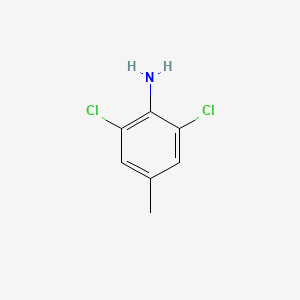

2,6-Dichloro-4-methylaniline is a colorless or white solid . It is a derivative of aniline and has two chlorine atoms and one methyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of 2,6-Dichloro-4-methylaniline involves several steps . The process starts with 3-methylaniline, which is first N-acetylated with acetic anhydride. This is then treated with chlorosulphonic acid and ammonia, yielding the 2-methyl-4-(N-acetyl)-benzenesulfonic amide. This compound is then deacetylated, chlorinated, and hydrolyzed to produce 2,6-dichloro-3-methylaniline .Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-methylaniline is C7H7Cl2N . The molecular weight is 176.04 g/mol . The InChI code is 1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . The InChI key is HMUDNHJDRNNRIE-UHFFFAOYSA-N .Chemical Reactions Analysis

In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group . Deprotonated anilines and their carbonyl derivatives displace the sulfone group .Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylaniline is a solid at room temperature . It has a molecular weight of 176.04 g/mol . The compound has a topological polar surface area of 26 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .Applications De Recherche Scientifique

Pesticide Detection

A luminescent 56-metal Cd (II)–Sm (III) nanocluster was constructed from a flexible Schiff base ligand, which shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity . This can be used to quantitatively analyze the DCN concentrations in fruit extracts .

Suzuki-Coupling Reaction

2,6-Dibromo-4-methylaniline, a compound similar to 2,6-Dichloro-4-methylaniline, undergoes Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of the dinuclear dichlorotitanium complexes .

Synthesis of Other Compounds

2,6-Dichloro-4-(trifluoromethyl)aniline, another compound similar to 2,6-Dichloro-4-methylaniline, may be employed for the synthesis of other compounds .

Antimicrobial Evaluation

2,6-Dichloro-4-trifluoromethyl aniline, a derivative of 2,6-Dichloro-4-methylaniline, has been used in the synthesis and antimicrobial evaluation of novel Schiff’s bases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Several papers have been published on 2,6-Dichloro-4-methylaniline. One paper discusses the rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster . Another paper investigates the synthesis process of 2,6-dichloro-3-methylaniline .

Mécanisme D'action

Target of Action

2,6-Dichloro-4-methylaniline is an aromatic amine . Aromatic amines are a class of compounds that can interact with various biological targets.

Mode of Action

They can act as bases, forming salts with acids, or as nucleophiles, participating in various substitution reactions .

Biochemical Pathways

Aromatic amines can participate in numerous biochemical reactions, including those involving enzymes like cytochrome p450s .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which may affect its absorption and bioavailability.

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methylaniline. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species.

Propriétés

IUPAC Name |

2,6-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUDNHJDRNNRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205007 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylaniline | |

CAS RN |

56461-98-4 | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)

![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)